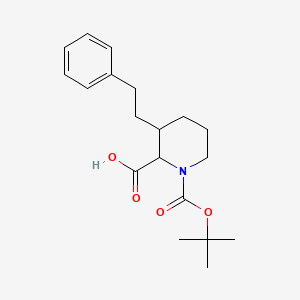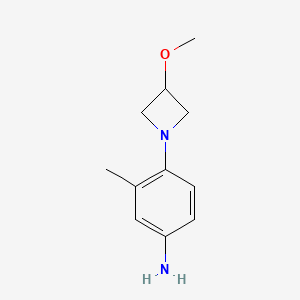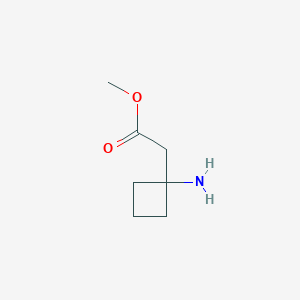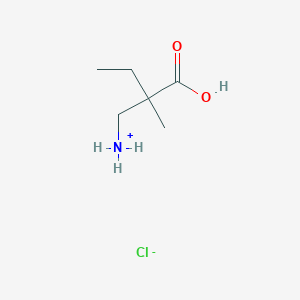
1-(tert-Butoxycarbonyl)-3-phenethyl-2-piperidinecarboxylic acid
Descripción general
Descripción
1-(tert-Butoxycarbonyl)-3-phenethyl-2-piperidinecarboxylic acid, or 1-BOC-PEP, is a synthetic organic compound that has been used for a variety of purposes in scientific research and laboratory experiments. This compound is a carboxylic acid, which is a type of organic compound that contains a carboxyl functional group. It is a key intermediate in a variety of chemical reactions and can be used to synthesize a variety of compounds.
Mecanismo De Acción
1-BOC-PEP acts as an activating agent in the synthesis of peptide-based compounds. It is believed that the carboxyl group of 1-BOC-PEP forms a nucleophilic attack on the amide bond of the peptide, resulting in the formation of a peptide bond. This reaction is believed to be catalyzed by pyridine, which is a strong base.
Biochemical and Physiological Effects
1-BOC-PEP has been shown to have a variety of biochemical and physiological effects. It has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, it has been shown to inhibit the enzyme phospholipase A2 (PLA2), which is involved in the production of leukotrienes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-BOC-PEP has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. Furthermore, it is soluble in a variety of organic solvents, which makes it easy to use in a variety of reactions. However, 1-BOC-PEP is sensitive to light and moisture, which can cause it to degrade over time.
Direcciones Futuras
1-BOC-PEP has a variety of potential future applications in scientific research and laboratory experiments. It could be used to synthesize a variety of peptide-based drugs, bioconjugates, and nanomaterials. It could also be used to synthesize peptide-based biopolymers and catalysts. Additionally, it could be used to study the biochemical and physiological effects of peptides in a variety of different systems.
Aplicaciones Científicas De Investigación
1-BOC-PEP has been used in a variety of scientific research applications, including the synthesis of peptide-based drugs, the synthesis of peptide-based bioconjugates, and the synthesis of peptide-based nanomaterials. It has also been used in the synthesis of peptide-based biopolymers, and as a reagent in the synthesis of peptide-based catalysts.
Propiedades
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(2-phenylethyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-19(2,3)24-18(23)20-13-7-10-15(16(20)17(21)22)12-11-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZZNHCYHUYMIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-3-phenethyl-2-piperidinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(1,1-dioxo-2,5-dihydro-1lambda6-thiophen-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B1469801.png)
![Octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride](/img/structure/B1469802.png)





![3,3-Dimethoxy-1-[5-methoxy-1,4-bis(phenylmethoxy)phenyl]-2-[4-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B1469813.png)


![[1-(6-Phenylpyrimidin-4-yl)cyclopropyl]methanamine](/img/structure/B1469817.png)
